N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide
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Overview
Description
N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the final coupling with the propylpentanamide moiety. The reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: It may have potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
What sets N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H32ClN7O2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-propylpentanamide |
InChI |
InChI=1S/C23H32ClN7O2/c1-4-6-15(7-5-2)21(32)26-19-12-14(3)29-31(19)23-27-20-18(22(33)28-23)13-25-30(20)17-10-8-16(24)9-11-17/h8-12,15,18,20,23,25,27H,4-7,13H2,1-3H3,(H,26,32)(H,28,33) |
InChI Key |
VVKISLBFMHVAAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=NN1C2NC3C(CNN3C4=CC=C(C=C4)Cl)C(=O)N2)C |
Origin of Product |
United States |
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